molecular formula C11H8BrNO2 B13715751 6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one

6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one

Cat. No.: B13715751
M. Wt: 266.09 g/mol
InChI Key: CJJGAHPNAIBEDK-UHFFFAOYSA-N
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Description

6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one is a heterocyclic compound that features a fused pyrano and indole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one typically involves the cyclization of appropriate indole derivatives. One common method involves the use of 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials. The reaction proceeds through a Fischer indolization process, followed by cyclization to form the pyrano ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can introduce different substituents at the bromine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted pyranoindole derivatives.

Scientific Research Applications

6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one is unique due to its specific bromine substitution and fused ring system, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

6-bromo-4,9-dihydro-3H-pyrano[3,4-b]indol-1-one

InChI

InChI=1S/C11H8BrNO2/c12-6-1-2-9-8(5-6)7-3-4-15-11(14)10(7)13-9/h1-2,5,13H,3-4H2

InChI Key

CJJGAHPNAIBEDK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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